molecular formula C11H11N3 B11907564 4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline CAS No. 30466-55-8

4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline

Cat. No.: B11907564
CAS No.: 30466-55-8
M. Wt: 185.22 g/mol
InChI Key: JRLIENBACLTAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light . Another method involves the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which leads to the formation of methyl 4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-8-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline as an anticancer agent. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : A series of inhibitors based on this compound demonstrated potent activity against EGFR, which is crucial in many cancers. For instance, derivatives exhibited low IC50 values against A549 (lung), HCT-116 (colon), and MCF-7 (breast) cancer cell lines .
  • Kinase Inhibition : The compound has been identified as a promising candidate for inhibiting cyclin-dependent kinases (CDK), which are essential for cell cycle regulation. Some derivatives have shown remarkable potency against human acute myeloid leukemia (AML) cell lines .
Cell Line IC50 Value (nM) Activity
A54910.5Moderate Inhibition
HCT-1167.8Strong Inhibition
MCF-79Strong Inhibition
HepG22.5Very Strong Inhibition

Anti-inflammatory Properties

This compound and its derivatives have also been studied for their anti-inflammatory effects. They exhibit significant inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes:

  • Mechanism : By inhibiting LOX, these compounds reduce the production of leukotrienes, mediators of inflammation associated with conditions such as asthma and cardiovascular diseases .
  • Clinical Relevance : Compounds derived from this structure have shown higher anti-inflammatory activity compared to standard drugs like indomethacin in various assays .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains:

  • Broad-Spectrum Activity : Certain derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed high degrees of inhibition without significant cytotoxicity to normal cells .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods that maintain high purity levels. Common synthetic routes involve:

  • Condensation Reactions : Utilizing alpha-aminoalcohols with quinoxalines followed by cyclization.
  • Substitution Reactions : Employing nucleophiles to introduce various functional groups that enhance biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo oxidation and substitution reactions makes it a versatile compound for various applications .

Biological Activity

4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10N4
  • Molecular Weight : 186.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : 30466-55-8

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A study indicated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (nM)
MCF7 (Breast)9.0
HCT116 (Colon)7.8
HepG2 (Liver)8.4

The compound's mechanism of action in cancer cells involves the inhibition of key signaling pathways that promote cell proliferation and survival, particularly through the inhibition of epidermal growth factor receptor (EGFR) signaling pathways .

Antiviral Activity

In addition to its anticancer potential, this compound has been investigated for antiviral properties. It was found to inhibit viral replication in several models, showing promise against viruses such as Herpes simplex virus and Hepatitis B virus. The compound's structure allows it to interact with viral proteins, disrupting their function and preventing viral entry into host cells .

The biological activity of this compound is attributed to its ability to modulate various molecular targets:

  • EGFR Inhibition : Compounds with similar structures have shown that methyl groups at specific positions enhance binding affinity to EGFR, leading to reduced cell growth in cancer models .
  • Phosphodiesterase Inhibition : Studies have indicated that this compound can inhibit phosphodiesterase enzymes, which play a role in cellular signaling pathways related to inflammation and cancer progression .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Study : A recent investigation reported that the compound exhibited potent cytotoxicity against multiple cancer cell lines with low IC50 values. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Antiviral Research : Another study focused on the antiviral effects of imidazoquinoxalines, where derivatives showed significant activity against Herpes simplex virus. The findings suggested that specific functional groups on the quinoxaline scaffold are crucial for antiviral efficacy .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-methyl-1,2-dihydroimidazo[1,2-a]quinoxaline, and how do reaction conditions influence yields?

The compound is typically synthesized via multicomponent reactions (MCRs) or cyclization strategies. For example:

  • Ultrasound-assisted MCRs using N-(2-aminophenyl)indole, isatin, and alcohols with Amberlyst-15 catalyst yield derivatives in good yields (60–85%) under solvent-free, mild conditions .
  • Cyclization of 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light provides a regioselective route .
    Key parameters include catalyst choice (e.g., Amberlyst-15 vs. SnO2@MWCNTs), solvent-free conditions, and reaction time (microwave vs. conventional heating) .

Q. What structural features of the imidazoquinoxaline core contribute to its bioactivity?

The fused quinoxaline-imidazole system enables π-π stacking and hydrogen bonding with biological targets. Substituent positions critically modulate activity:

  • C-6 aryl groups enhance antiproliferative activity by improving hydrophobic interactions with kinase domains .
  • Carbamate or sulfonamide moieties at specific positions increase cytotoxicity by mimicking ATP-binding motifs in kinases .

Q. Which biological activities are most commonly reported for this compound class?

  • Antiproliferative activity : Derivatives inhibit CK2 kinase (IC50 = 0.8–5.2 µM) and leukemia cell lines (e.g., K562, IC50 = 3.1 µM) .
  • Antimicrobial effects : 4-[2-(alkylamino)ethylthio] derivatives act as bacterial efflux pump inhibitors, reducing norfloxacin MICs by 8-fold in Staphylococcus aureus .
  • Antiparasitic activity : 4-substituted pyrrolo[1,2-a]quinoxalines show IC50 = 12–25 µM against Leishmania spp. .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low regioselectivity in cyclization reactions?

  • Catalyst screening : SnO2@MWCNTs improve selectivity for 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives (90% yield) by enhancing electron transfer .
  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 15 min for CuI-catalyzed cyclization) while maintaining yields >80% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions .

Q. How do stereochemical considerations (e.g., atropisomerism) impact biological evaluation?

  • Enantiomerization barriers : 1,2-dihydroimidazo[1,2-a]quinoxaline N-oxides exhibit barriers >80 kJ/mol, confirmed by X-ray and DFT studies. Larger substituents (e.g., ortho-nitro groups) increase barriers due to steric hindrance .
  • Chiral resolution : Use of cellulose-based chiral stationary phases (CSPs) resolves enantiomers with ΔtR > 2 min, enabling isolated testing of bioactive conformers .

Q. What strategies enable site-selective functionalization of the imidazoquinoxaline core?

  • C3-H iodination : TBAI/I2 with p-toluenesulfonic acid achieves >90% regioselectivity. The iodine atom serves as a handle for Suzuki couplings to install aryl/heteroaryl groups .
  • Palladium-catalyzed cross-couplings : 3-Iodo derivatives react with boronic acids (e.g., phenyl, 4-pyridyl) under mild conditions (Pd(PPh3)4, K2CO3, 80°C) .

Q. How can contradictory biological data (e.g., varying IC50 values across cell lines) be resolved?

  • Structure-activity relationship (SAR) analysis : For example, 7-methoxy substitution on the quinoxaline ring improves CK2 inhibition (IC50 = 0.8 µM vs. 5.2 µM for unsubstituted analogs) by enhancing H-bond donor capacity .
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify confounding targets (e.g., GSK-3β inhibition) .

Q. What alternative green synthesis methods are emerging for this scaffold?

  • I2-catalyzed sp3/sp2 C-H coupling : One-pot synthesis with ethanol as solvent reduces waste (E-factor < 2) .
  • Molybdenum-catalyzed reactions : Utilize nitroarenes and glycols under aerobic conditions, avoiding toxic reagents (e.g., 83% yield for indolo[1,2-a]quinoxalines) .

Q. How do computational methods enhance mechanistic understanding of key reactions?

  • DFT studies : Identify transition states in atropisomerization (e.g., interaction of ortho-nitro groups with N-oxide moieties) and predict regioselectivity in cyclization .
  • Molecular docking : Prioritize derivatives by simulating binding to CK2 kinase (PDB: 3BWH), focusing on hinge-region interactions with Val116 and His160 .

Q. What novel applications are emerging beyond oncology and antimicrobials?

  • Neurodegenerative disease : Derivatives inhibit α-synuclein aggregation (IC50 = 10 µM) in Parkinson’s models via π-cation interactions .
  • Material science : Imidazoquinoxaline-based polymers exhibit tunable fluorescence (λem = 450–600 nm) for OLED applications .

Properties

CAS No.

30466-55-8

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-methyl-1,2-dihydroimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C11H11N3/c1-8-11-12-6-7-14(11)10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3

InChI Key

JRLIENBACLTAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=NCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.